molecular formula C6H12N2OS B8625182 3-(3-Aminopropyl)thiazolidine-2-one

3-(3-Aminopropyl)thiazolidine-2-one

Katalognummer: B8625182
Molekulargewicht: 160.24 g/mol
InChI-Schlüssel: MOFABTJOAMQYTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Aminopropyl)thiazolidine-2-one is a useful research compound. Its molecular formula is C6H12N2OS and its molecular weight is 160.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Research indicates that 3-(3-Aminopropyl)thiazolidine-2-one exhibits notable biological activity, particularly as an enzyme inhibitor . Its structure enables it to interact with various enzymes and receptors, potentially inhibiting their functions. This compound has been investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for therapeutic applications in treating infections and inflammatory diseases.

Enzyme Inhibition

The aminopropyl group in this compound allows for hydrogen bonding and electrostatic interactions with enzymes or receptors, which may inhibit their activity. This characteristic positions the compound as a potential inhibitor for various enzymes involved in disease processes.

Synthesis and Purification

The synthesis of this compound typically involves the reaction of thiazolidine-2,4-dione with 3-aminopropylamine. This reaction is performed under controlled conditions in solvents such as ethanol or methanol at temperatures ranging from 50°C to 70°C. Common purification methods include recrystallization or chromatography to isolate the desired product.

Industrial Applications

In industrial settings, larger reactors and optimized conditions enhance yield and purity. Continuous flow reactors and automated systems are often employed to streamline the production process. The compound's unique properties make it suitable for various applications in pharmaceutical development.

Case Studies and Research Findings

Several studies highlight the compound's diverse applications:

Antimicrobial Properties

A study demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics .

Anti-inflammatory Effects

Research has shown that this compound can reduce inflammation markers in vitro, indicating its potential as an anti-inflammatory agent .

Potential Therapeutic Applications

Further investigations are underway to explore its efficacy in treating diseases such as cancer and diabetes due to its ability to inhibit specific kinases involved in these conditions .

Eigenschaften

Molekularformel

C6H12N2OS

Molekulargewicht

160.24 g/mol

IUPAC-Name

3-(3-aminopropyl)-1,3-thiazolidin-2-one

InChI

InChI=1S/C6H12N2OS/c7-2-1-3-8-4-5-10-6(8)9/h1-5,7H2

InChI-Schlüssel

MOFABTJOAMQYTK-UHFFFAOYSA-N

Kanonische SMILES

C1CSC(=O)N1CCCN

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a solution of 2-thiazolidinone (0.994 g, 9.64 mmol) in acetonitrile (10 ml) were added N-phthalimido-3-bromopropylamine (2.88 g, 10.7 mmol), potassium carbonate (1.64 g, 11.9 mmol), and 18-crown-6 (catalytic amount). The mixture was refluxed about 17 hours, solvent was removed in vacuo, and the resulting solid was redissolved in 1 M potassium chloride and dichloromethane (˜25 ml each). The aqueous phase was separated and extracted with 2×25 ml dichloromethane. The combined organic fraction was dried over sodium sulfate, filtered, and dried in vacuo. The crude product was recrystallized from acetone/methanol to give 1.54 g (55% yield). To a warmed solution of the phthalimido protected amine (1.53 g, 5.27 mmol) in 6:1 isopropanol:water was added sodium borohydride (1.01 g, 26.7 mmol), and the mixture was stirred at 60° C. for 22 hours. Glacial acetic acid (5.4 ml) was added, and the solution was stirred at 80° C. for 2 hours, then the solution was cooled and dried in vacuo. The product was redissolved in 6 N hydrochloric acid, washed with ether (2×30 ml), then dried in vacuo. The product was purified via recrystallization from hot water.
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.994 g
Type
reactant
Reaction Step Three
Name
N-phthalimido-3-bromopropylamine
Quantity
2.88 g
Type
reactant
Reaction Step Three
Quantity
1.64 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
phthalimido
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amine
Quantity
1.53 g
Type
reactant
Reaction Step Five
Quantity
5.4 mL
Type
solvent
Reaction Step Six

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.